molecular formula C12H18BrNO B8386976 N-(4-Bromobenzyl)-N-(2-methoxyethyl)ethanamine

N-(4-Bromobenzyl)-N-(2-methoxyethyl)ethanamine

Cat. No. B8386976
M. Wt: 272.18 g/mol
InChI Key: UGNGUEAJZFMSSQ-UHFFFAOYSA-N
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Patent
US07572826B2

Procedure details

4-Bromobenzylbromide (4.01 g) was added to a solution of N-(2-ethoxyethyl)ethanamine (3.64 g) in DMF (40 ml). After stirring at ambient temperature for 18 h, the mixture was partitioned between diethyl ether and water. The organic phase was extracted with 2N aqueous hydrochloric acid which was then taken to pH 10 by addition of 2N sodium hydroxide solution. This was then extracted with diethyl ether which was dried and the solvent removed under vacuum to yield the title compound as a yellow oil (4.25 g). 1H NMR (DMSO-D6) 0.95 (t, 2H), 2.45 (q, 3H), 2.55 (t, 2H), 3.2 (s, 3H), 3.36 (t, 2H), 3.52 (s, 2H), 7.24 (d, 2H), 7.46 (d, 2H).
Quantity
4.01 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[CH2:10]([O:12][CH2:13][CH2:14][NH:15][CH2:16][CH3:17])C>CN(C=O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:15]([CH2:14][CH2:13][O:12][CH3:10])[CH2:16][CH3:17])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.01 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
3.64 g
Type
reactant
Smiles
C(C)OCCNCC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between diethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with 2N aqueous hydrochloric acid which
ADDITION
Type
ADDITION
Details
was then taken to pH 10 by addition of 2N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
This was then extracted with diethyl ether which
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(CN(CC)CCOC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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